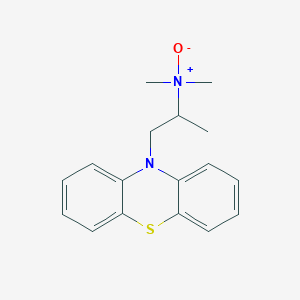

Promethazine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The N-oxidation products identified by thin-layer chromatography (TLC) and mass spectra using synthetic reference products are promethazine-N-oxide . This is believed to be formed chemically and metabolically from the metabolite N-hydroxydesmethylpromethazine .Molecular Structure Analysis

Promethazine N-Oxide has a molecular formula of C17H20N2OS . Its molecular weight is 300.4 g/mol . The IUPAC name for this compound is N, N -dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide .Chemical Reactions Analysis

A study on the kinetics and thermodynamics of the oxidative coupling reaction between aniline and promethazine at various temperatures was conducted . The reaction followed a first-order model and rate constants were determined across different temperatures ranging from 0.05367 to 0.08947 min −1 .Physical And Chemical Properties Analysis

Promethazine N-Oxide has a molecular weight of 300.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 3 . The Exact Mass is 300.12963444 g/mol .Applications De Recherche Scientifique

- Application : Promethazine N-Oxide is a metabolite of Promethazine, a drug used to treat allergies and motion sickness . The N-oxidation products of Promethazine are identified by thin-layer chromatography (TLC) and mass spectra.

- Method : The metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .

- Results : While both secondary and tertiary alkylamino moieties (open chain aliphatic or heterocyclic) are metabolized by CYP450 isozymes oxidative N-dealkylation, only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

- Application : An analytical method for Promethazine and its respective N-desmethyl and sulfoxide metabolites in biological samples (bone tissue extract and blood) by ultra performance liquid chromatography-photodiode array detection, using mixed-mode SPE for basic drugs was developed .

- Method : When ethyl acetate:isopropanol:ammonium hydroxide (80:17:3) was used as the elution solvent during method development, extraneous peaks were observed that were absent in the negative controls . The results confirmed the oxidation of Promethazine to its sulfoxide and N-oxide metabolites and oxidation of Chlorpromazine to its sulfoxide metabolite .

- Results : Oxidation was also observed in analysis of whole blood, and thus was not specific to bone tissue extract . The sample preparation method highly influenced the extent of oxidation .

Pharmacology

Analytical Toxicology

- Application : Promethazine N-Oxide can be used in the synthesis of phenazines . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Synthetic Chemistry

Pharmaceutical Industry

- Application : Promethazine N-Oxide can be used for pharmaceutical analytical testing . The highest quality reference standards are used for reliable results .

- Application : Some N-oxide prodrugs are currently marketed while others have been patented . The marketed N-oxide prodrugs are imipraminoxide (the N-oxide of imipramine) and amitriptylinoxide (the N-oxide of amitriptyline) . They are used for the treatment of depression .

- Results : They have similar effects as well as equivalent efficacy to their parent drugs .

Pharmaceutical Analytical Testing

Prodrug Development

Propriétés

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIGOJNZBMHQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560137 |

Source

|

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Promethazine N-Oxide | |

CAS RN |

81480-39-9 |

Source

|

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.